![molecular formula C23H29N3O5S B2590223 N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898414-99-8](/img/structure/B2590223.png)
N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as MS-245, is a novel small molecule that has been developed as a potential anticancer agent. It has shown promising results in preclinical studies and is currently being evaluated for its efficacy and safety in clinical trials.
Mechanism of Action
Target of Action
The primary target of the compound N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response of the body .
Mode of Action
N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, which are lipid compounds that contribute to inflammation .
Biochemical Pathways
The compound N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid into prostaglandins . This leads to a decrease in inflammation and pain.
Result of Action
The molecular and cellular effects of N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation and pain . In addition, it has been shown to inhibit albumin denaturation .
Advantages and Limitations for Lab Experiments
One of the advantages of N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide as an anticancer agent is its broad-spectrum activity against a wide variety of cancer cell lines. It also has a relatively low toxicity profile, which makes it an attractive candidate for combination therapy with other anticancer agents. However, there are some limitations to using N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide in lab experiments. For example, it is not water-soluble, which can make it difficult to administer to animal models. It also has a relatively short half-life in vivo, which can limit its efficacy.
Future Directions
There are several potential future directions for research on N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide. One area of interest is the development of more water-soluble derivatives of N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide that can be more easily administered to animal models. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide treatment. There is also interest in exploring the potential of N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide for combination therapy with other anticancer agents, as well as for the treatment of other diseases beyond cancer.
Synthesis Methods
The synthesis of N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves several steps, including the reaction of 3-methoxybenzaldehyde with 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine to form the intermediate N-(3-methoxybenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine. This intermediate is then reacted with oxalyl chloride to form the final product, N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of a wide variety of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N1-(3-methoxybenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-31-20-10-7-8-18(16-20)17-25-23(28)22(27)24-14-13-19-9-5-6-15-26(19)32(29,30)21-11-3-2-4-12-21/h2-4,7-8,10-12,16,19H,5-6,9,13-15,17H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIANMPALSZPWSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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